

# Crystal Structure of 3-Bromophenanthrene: A Technical Examination

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## Compound of Interest

Compound Name: 3-Bromophenanthrene

Cat. No.: B1266452

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Initial Assessment: A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of **3-Bromophenanthrene** has not been publicly reported. While the synthesis and general properties of this compound are documented, detailed crystallographic data from single-crystal X-ray diffraction analysis is not available in the current scientific literature.

In lieu of the specific data for **3-Bromophenanthrene**, this guide presents a detailed analysis of the crystal structure of a closely related compound, 3,6-dibromophenanthrene. The experimental protocols and structural data for this molecule provide valuable insights that can be extrapolated to understand the crystallographic characteristics of brominated phenanthrene derivatives.

## Crystallographic Data for 3,6-dibromophenanthrene

The crystal structure of 3,6-dibromophenanthrene ( $C_{14}H_8Br_2$ ) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 3,6-dibromophenanthrene<sup>[1]</sup>

Parameter	Value
Empirical Formula	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub>
Formula Weight	336.02 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	6.8697(5) Å
b	3.9809(2) Å
c	20.5002(11) Å
α	90°
β	93.813(2)°
γ	90°
Volume	559.39(6) Å <sup>3</sup>
Z (Molecules per unit cell)	2
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	223 K
Refinement	
R <sub>1</sub> [I > 2σ(I)]	0.018
wR <sub>2</sub> (all data)	0.037
Goodness-of-fit (S)	1.00

Table 2: Selected Bond Lengths for 3,6-dibromophenanthrene<sup>[1]</sup>

Bond	Length (Å)
Br1 - C3	1.905(2)
Br2 - C6	1.906(2)
C1 - C2	1.369(3)
C2 - C3	1.411(3)
C3 - C4	1.382(3)
C4 - C4A	1.420(3)
C4A - C4B	1.455(3)
C4B - C5	1.418(3)
C5 - C6	1.383(3)
C6 - C7	1.411(3)
C7 - C8	1.369(3)
C8 - C8A	1.420(3)
C8A - C1	1.418(3)

Table 3: Selected Bond Angles for 3,6-dibromophenanthrene<sup>[1]</sup>

Angle	Degree (°)
C2 - C3 - Br1	119.5(2)
C4 - C3 - Br1	119.8(2)
C5 - C6 - Br2	119.7(2)
C7 - C6 - Br2	119.6(2)
C2 - C1 - C8A	121.2(2)
C1 - C2 - C3	121.3(2)
C4 - C3 - C2	120.7(2)
C3 - C4 - C4A	121.1(2)
C4B - C4A - C4	118.0(2)

## Experimental Protocols

The determination of the crystal structure of 3,6-dibromophenanthrene involves two key stages: synthesis of the compound and single-crystal X-ray diffraction analysis.

While the direct synthesis of **3-Bromophenanthrene** is known, the specific synthesis for the crystallographically characterized 3,6-dibromophenanthrene involved an improved photocyclization of 4,4'-dibromo-trans-stilbene.[\[1\]](#)

Materials:

- 4,4'-dibromo-trans-stilbene
- Suitable solvent for photocyclization (e.g., cyclohexane)
- High-pressure mercury lamp

Procedure:

- A solution of 4,4'-dibromo-trans-stilbene in a suitable solvent is prepared.

- The solution is irradiated with a high-pressure mercury lamp to induce photocyclization.
- The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from an appropriate solvent to yield single crystals of 3,6-dibromophenanthrene suitable for X-ray diffraction.

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.<sup>[1]</sup>

Instrumentation:

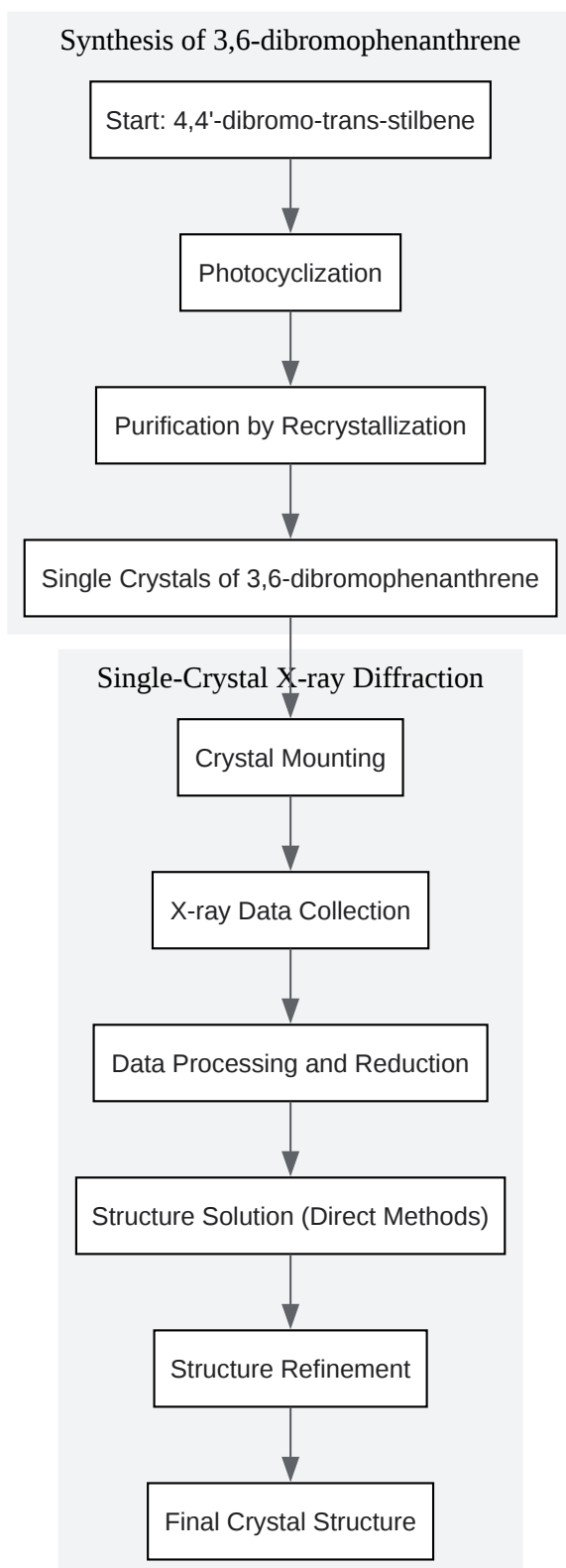
- Rigaku R-Axis RAPID diffractometer<sup>[1]</sup>
- Mo K $\alpha$  radiation source<sup>[1]</sup>
- Low-temperature device (e.g., Oxford Cryosystems)

Procedure:

- **Crystal Mounting:** A suitable single crystal of 3,6-dibromophenanthrene was selected and mounted on a goniometer head.
- **Data Collection:** The crystal was cooled to 223 K to minimize thermal vibrations. X-ray diffraction data were collected using Mo K $\alpha$  radiation. A series of diffraction images were recorded as the crystal was rotated.
- **Data Reduction:** The collected diffraction images were processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction was also applied.<sup>[1]</sup>
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.<sup>[1]</sup>

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 3,6-dibromophenanthrene.



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Caption: Experimental workflow for determining the crystal structure of 3,6-dibromophenanthrene.

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## References

- 1. 3,6-Dibromophenanthrene - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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